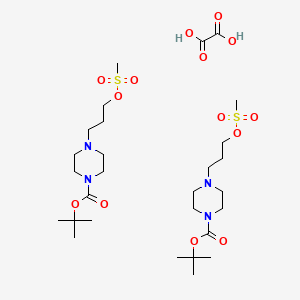

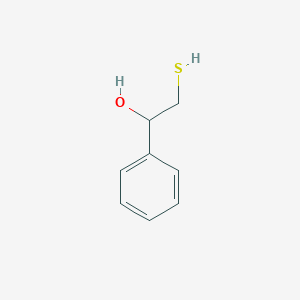

4,5-二苯基-1-(2-丙炔基)-1H-咪唑-2-基-4-甲基苯甲基砜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone" is a derivative of the imidazole class, which is a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse biological activities and have been studied for various pharmacological applications. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through a one-pot, multi-component reaction. For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been efficiently carried out using β-cyclodextrin-propyl sulfonic acid as a catalyst in a solvent-free medium. This method involves the reaction of 1,2-diketones, aryl aldehydes, ammonium acetate, and substituted aromatic amines to afford the target compounds in excellent yields . Although the specific synthesis of "4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. The presence of substituents on the imidazole ring can significantly influence the compound's properties and interactions with biological targets. For example, the substitution of 2-pyridyl groups at the 1-position combined with (2-aminobenzyl)-sulfinyl groups at the 2-position of the imidazole moiety has been found to lead to highly active compounds with favorable chemical stability . The specific molecular structure of "4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone" would likely exhibit unique interactions due to its distinct substituents.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, which are essential for their biological function as well as their synthesis. The reactivity of the imidazole ring can be modified by the nature and position of the substituents. For instance, the presence of a sulfone group can influence the electron density and reactivity of the imidazole ring. The specific chemical reactions and interactions of "4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone" would depend on its complete molecular structure, which is not fully described in the provided papers.

Physical and Chemical Properties Analysis

科学研究应用

合成和局部麻醉特性

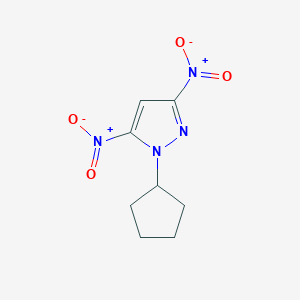

由Ran、Li和Zhang(2015年)进行的研究描述了功能化1,2,4,5-四取代咪唑衍生物的合成,包括与“4,5-二苯基-1-(2-丙炔基)-1H-咪唑-2-基-4-甲基苯甲基砜”相关的化合物,使用一锅法四组分反应。评估了这些衍生物的局部麻醉效果,其中一些显示出相当的局部麻醉活性和最小的毒性,与利多卡因相比(Ran,Li和Zhang,2015年)。

抗氧化特性

Naik,Kumar和Rangaswamy(2012年)合成了一系列5-取代的1-芳基-2,3-二苯基咪唑,并评估了它们的抗氧化特性。在苯基部分上带有羟基和甲氧基基团的化合物显示出优越的抗氧化活性(Naik, Kumar, & Rangaswamy, 2012)。

聚酰亚胺的合成和特性

Ghaemy和Alizadeh(2009年)研究了从含有三芳基咪唑侧链基团的非对称二胺单体合成聚酰亚胺。这些聚酰亚胺在极性溶剂中表现出优异的溶解性和高热稳定性,使它们适用于先进材料应用(Ghaemy & Alizadeh, 2009)。

O-芳基磺酸酯的N-保护

Reuillon等人(2012年)开发了一种使用咪唑基化合物对O-芳基磺酸酯进行N-保护的方法,这在药物化学中很重要。受保护的磺酸酯对各种条件具有稳定性,有助于它们在多步合成中的使用(Reuillon et al., 2012)。

无催化剂合成

Ilavarasan等人(2018年)描述了一种新的咪唑衍生物无催化剂合成方法,强调简单性、低成本和高产率。这种方法代表了合成咪唑基化合物的环保替代方案(Ilavarasan et al., 2018)。

抗菌和抗氧化活性

Noriega-Iribe等人(2020年)的研究探讨了2,4,5-三苯基咪唑衍生物的合成及其作为抗氧化剂、乙酰胆碱酯酶(AChE)和黄嘌呤氧化酶(XO)抑制剂的体外评价,展示了它们作为具有抗氧化和抗增殖特性的治疗分子的潜力(Noriega-Iribe et al., 2020)。

属性

IUPAC Name |

2-[(4-methylphenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2S/c1-3-18-28-25(23-12-8-5-9-13-23)24(22-10-6-4-7-11-22)27-26(28)31(29,30)19-21-16-14-20(2)15-17-21/h1,4-17H,18-19H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOMALJFAKJXAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)

![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2500752.png)

![5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2500757.png)

![1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one](/img/structure/B2500760.png)

![1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2500761.png)

![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2500762.png)

![1-[(3-Bromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2500764.png)

![4-(8-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2500768.png)